N-[(1S,2R,3E)-1-[[(4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-heptadecanamide
Description
N-[(1S,2R,3E)-1-[[(4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-heptadecanamide is a glycosphingolipid characterized by:
- Core structure: A sphingosine backbone (1S,2R,3E configuration) with a hydroxyl group at C2 and a monounsaturated C17 chain (3E double bond).
- Acyl chain: A heptadecanamide (C17:0) linked via an amide bond to the sphingosine base.
- Glycosylation: A disaccharide moiety (4-O-β-D-galactopyranosyl-β-D-glucopyranosyl) attached to the C1 hydroxyl group via a methylene bridge.
Its molecular formula is C₄₈H₉₁NO₁₃, and its average molecular weight is 890.25 g/mol .
Properties
IUPAC Name |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]heptadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H89NO13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39(52)48-35(36(51)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)34-58-46-44(57)42(55)45(38(33-50)60-46)61-47-43(56)41(54)40(53)37(32-49)59-47/h28,30,35-38,40-47,49-51,53-57H,3-27,29,31-34H2,1-2H3,(H,48,52)/b30-28+/t35-,36+,37+,38+,40-,41-,42+,43+,44+,45+,46+,47-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEAEJDDQFAFLW-NMZPIEEZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H89NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
876.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
C17 Lactosylceramide (d18:1/17:0), also known as N-[(1S,2R,3E)-1-[[(4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-heptadecanamide, is a naturally occurring sphingolipid. It is a structural and signaling lipid that plays a crucial role in cell adhesion and signal transduction. It facilitates microbial attachment and acts as an adhesion receptor for pathogens.
Mode of Action
The compound interacts with its targets by modulating cell proliferation and apoptosis. It is involved in regulating cellular stress response and microbial pathogenesis.
Biochemical Pathways
The biosynthesis of lactosylceramide includes the expansion of the second monosaccharides unit (galactose) as its activated nucleotide derivative (UDP-galactose) to monoglucosylceramide on the lumenal side of the Golgi apparatus in a reaction catalyzed by β-1,4-galactosyltransferases.
Pharmacokinetics
It is known that the compound is soluble in a mixture of chloroform, methanol, and water (2:1:01). This solubility suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of C17 Lactosylceramide’s action include the regulation of cellular stress response and apoptosis. It also modulates cell proliferation and microbial pathogenesis.
Action Environment
The action, efficacy, and stability of C17 Lactosylceramide can be influenced by various environmental factors. For instance, the compound is stable for at least one year when stored at -20°C. .
Biological Activity
N-[(1S,2R,3E)-1-[(4-O-β-D-galactopyranosyl-β-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-heptadecanamide, commonly referred to as C16 lactosylceramide, is a complex sphingolipid with significant biological implications. This compound is characterized by its unique structure, which includes a long-chain fatty acid and glycosidic linkages that contribute to its bioactivity.
The molecular formula of C16 lactosylceramide is , with a molecular weight of approximately 862.18 g/mol. The compound is soluble in chloroform:methanol:water (2:1:0.1) and has a predicted boiling point of 989.4 °C .
| Property | Value |
|---|---|
| Molecular Formula | C46H87NO13 |
| Molecular Weight | 862.18 g/mol |
| Solubility | Chloroform:Methanol:Water (2:1:0.1) |
| Boiling Point | 989.4 °C (predicted) |
| Density | 1.15 g/cm³ (predicted) |
| pKa | 12.79 (predicted) |
Biological Activity
C16 lactosylceramide plays a critical role in various biological processes, particularly in cell signaling and membrane dynamics:
1. Cell Signaling
C16 lactosylceramide is involved in the formation of membrane microdomains that facilitate the interaction of Lyn kinase and G protein-coupled receptors (GPCRs). This interaction is crucial for signal transduction pathways that regulate cellular responses to external stimuli .
2. Insulin Resistance
Research indicates that plasma levels of C16 lactosylceramide are elevated in insulin-resistant cattle, suggesting a potential link between this sphingolipid and metabolic disorders such as diabetes . Elevated levels may disrupt normal insulin signaling pathways, contributing to the pathophysiology of insulin resistance.
3. Neurodegenerative Diseases
In mouse models of Niemann-Pick type C1 disease, a lysosomal storage disorder characterized by abnormal lipid metabolism, C16 lactosylceramide levels are significantly upregulated. This suggests that alterations in sphingolipid metabolism may be associated with neurodegenerative processes .
Case Studies
Case Study 1: Insulin Resistance in Cattle
A study conducted on insulin-resistant cattle revealed that elevated levels of C16 lactosylceramide correlated with impaired glucose metabolism. The findings indicate that this compound may serve as a biomarker for metabolic dysfunction and could be targeted for therapeutic interventions.
Case Study 2: Niemann-Pick Type C Disease
In research focused on Niemann-Pick type C disease, it was found that the accumulation of C16 lactosylceramide within lysosomes contributes to cellular dysfunction and neurodegeneration. This highlights the importance of sphingolipid homeostasis in maintaining neuronal health and function.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Glycosphingolipids with Varied Glycosylation Patterns
Compound A : N-[(2S,3R,4E)-1-{[2-Acetamido-2-deoxy-β-D-galactopyranosyl-(1→3)-α-D-galactopyranosyl-(1→4)-β-D-galactopyranosyl-(1→4)-β-D-glucopyranosyl]oxy}-3-hydroxy-4-octadecen-2-yl]octadecanamide
- Glycosylation : A tetrasaccharide chain (GalNAc-β1→3Gal-α1→3Gal-β1→4Glc-β1→) with an acetylated galactosamine residue.
- Acyl chain : Octadecanamide (C18:0) instead of heptadecanamide.
- Key differences :
Compound B : GlcCer(d18:2(4E,8Z)/18:0(2OH[R]))
- Core structure : Dihydroxylated sphingosine (d18:2) with a diunsaturated chain (4E,8Z).
- Acyl chain : 2-hydroxylated octadecanamide.
- Key differences :
Ceramide Derivatives with Modified Acyl Chains
Compound C : Hexadecanamide,N-[(1R,2S)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxyheptadecyl]-
- Acyl chain : Shorter hexadecanamide (C16:0) vs. heptadecanamide (C17:0).
- Key differences: Reduced hydrophobicity due to shorter acyl chain, impacting lipid bilayer integration . Molecular formula C₃₉H₇₇NO₉ (728.11 g/mol) .
Compound D : 1,3-Di-O-decanoylamino-2-O-β-D-glucuronopyranosyl-sn-glycerol
- Backbone : Glycerol instead of sphingosine.
- Glycosylation : β-D-glucuronic acid residue.
- Key differences: Absence of the sphingosine amino group reduces pH-dependent charge variability. Glucuronic acid introduces a negative charge, enhancing solubility in polar solvents .
NMR Spectral Data
- Target compound : Key NMR signals include:
- δ 5.35 ppm (3E double bond in sphingosine).
- δ 4.25–3.20 ppm (sugar ring protons and glycosidic linkages).
- Compound A: Additional signals at δ 2.05 ppm (GalNAc acetyl group) and δ 5.50 ppm (α-Gal anomeric proton) .
- Compound B : Downfield shifts for hydroxylated acyl chain protons (δ 4.10–4.30 ppm ) .
Data Tables
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this glycosphingolipid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer: The synthesis involves multi-step regioselective glycosylation and protection/deprotection strategies. Challenges include controlling stereochemistry at the glycosidic linkage (β-D-galactopyranosyl-(1→4)-β-D-glucopyranosyl) and ensuring acyl chain alignment. Optimization requires:
- Temperature control : Maintain ≤0°C during glycosyl donor activation (e.g., using trichloroacetimidate chemistry) to prevent side reactions .
- Catalyst selection : Use silver triflate for improved glycosylation efficiency .
- Purification : Employ reverse-phase HPLC with C18 columns and methanol/water gradients to isolate intermediates .
Q. How is the stereochemical configuration of the glycosidic linkage confirmed?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze H-H coupling constants (e.g., for β-linkages) and nuclear Overhauser effect (NOE) correlations between anomeric protons and adjacent residues .
- X-ray crystallography : Resolve crystal structures of synthetic intermediates (e.g., tetra-O-acetyl derivatives) to confirm chair conformations .
Q. What analytical techniques are essential for characterizing purity and molecular weight?
- Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Use a Zorbax SB-C8 column with UV detection at 205 nm for lipid detection .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight (e.g., [M+Na] at m/z 890.25 for CHNO) .
- Infrared Spectroscopy (IR) : Validate hydroxyl (3200–3500 cm) and amide (1640–1680 cm) functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when assigning double bond positions in the ceramide moiety?
- Methodological Answer:
- 2D NMR : Combine H-C HSQC and COSY to correlate protons across unsaturated bonds (e.g., δ 5.35 ppm for 3E double bond protons in the heptadecenyl chain) .
- Ozonolysis : Cleave double bonds and analyze fragments via GC-MS to confirm positions .
- Computational modeling : Compare experimental H NMR shifts with density functional theory (DFT)-predicted values .
Q. What in silico approaches predict membrane interaction dynamics of this compound?
- Methodological Answer:
- Molecular Dynamics (MD) simulations : Use GROMACS with the CHARMM36 force field to model insertion into lipid bilayers. Key parameters include:
- Lipid tail order parameters : Assess acyl chain rigidity .
- Hydrogen bonding : Map interactions between galactosyl headgroups and water .
- Free energy calculations : Estimate partitioning coefficients using umbrella sampling .
Q. How do variations in fatty acid chain length impact thermotropic phase behavior?
- Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Compare phase transition temperatures () of analogs (e.g., C18 vs. C16 chains). Longer chains increase due to van der Waals interactions .
- Langmuir monolayer studies : Measure surface pressure-area isotherms to assess packing density .
- Fluorescence anisotropy : Use DPH probes to quantify membrane fluidity changes .
Data Contradiction Analysis
Q. How should conflicting data about acid-catalyzed hydrolysis rates of the glycosidic bond be addressed?
- Methodological Answer:
- Kinetic studies : Compare hydrolysis rates under controlled pH (1.5–3.0) and temperature (37–60°C). Use LC-MS to quantify released monosaccharides .
- Isotope labeling : Track O incorporation at the anomeric carbon to distinguish acid-catalyzed vs. enzymatic cleavage .
- Structural analogs : Synthesize methyl glycosides to isolate steric/electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
